

Validation of Doravirine's non-inferiority in switch studies (DRIVE-SHIFT)

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Compound of Interest

Compound Name: Doravirine

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Doravirine's Non-Inferiority Confirmed in DRIVE-SHIFT Switch Study

A comprehensive analysis of the DRIVE-SHIFT trial demonstrates that switching to a **doravirine**-based regimen is a non-inferior and well-tolerated option for maintaining virologic suppression in adults with HIV-1. The study provides robust evidence supporting the use of **doravirine** in treatment-experienced, virologically suppressed patients considering a change in their antiretroviral therapy.

The DRIVE-SHIFT study was a pivotal phase 3, open-label, active-controlled, non-inferiority trial designed to evaluate the efficacy and safety of switching to a once-daily, single-tablet regimen of **doravirine**/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF). The trial enrolled 670 adults with HIV-1 who were virologically suppressed for at least six months on a stable regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) plus a boosted protease inhibitor, boosted elvitegravir, or a non-nucleoside reverse transcriptase inhibitor (NNRTI)[1]. Participants were randomized in a 2:1 ratio to either immediately switch to DOR/3TC/TDF (Immediate Switch Group; ISG) or continue their baseline regimen for 24 weeks before switching (Delayed Switch Group; DSG)[2][3].

Efficacy and Safety Outcomes: A Comparative Analysis

The primary endpoint of the study was the proportion of participants with HIV-1 RNA less than 50 copies/mL. At week 48, 90.8% of participants in the Immediate Switch Group maintained virologic suppression, demonstrating non-inferiority to the Delayed Switch Group's week 24 results (94.6%)[1]. A secondary comparison at week 24 showed similar rates of virologic suppression between the two groups (93.7% for ISG vs. 94.6% for DSG)[1]. Long-term data through 144 weeks confirmed the durability of this response, with 80.1% of the ISG and 83.7% of the DSG maintaining virologic suppression[4][5].

The safety profile of the **doravirine**-based regimen was generally favorable. While the incidence of any adverse events was higher in the group that switched to DOR/3TC/TDF compared to those continuing their baseline regimen at week 24, most of these events were mild[1][6]. The most common adverse events reported were nasopharyngitis, headache, and diarrhea[5]. Importantly, switching to DOR/3TC/TDF was associated with a superior lipid profile, particularly for patients switching from a boosted protease inhibitor regimen, with significant reductions in LDL-cholesterol and non-HDL-cholesterol[1][2][7].

Below are tables summarizing the key efficacy and safety data from the DRIVE-SHIFT trial.

Table 1: Virologic Efficacy Outcomes

| Endpoint | Immediate Switch Group (DOR/3TC/TDF) | Delayed Switch Group (Baseline Regimen) | Treatment Difference (95% CI) |
|---|--------------------------------------|---|-------------------------------|
| HIV-1 RNA <50 copies/mL at Week 24[1] | 93.7% | 94.6% | -0.9 (-4.7 to 3.0) |
| HIV-1 RNA <50 copies/mL at Week 48 (ISG) vs. Week 24 (DSG)[1] | 90.8% | 94.6% | -3.8 (-7.9 to 0.3) |
| HIV-1 RNA ≥50 copies/mL at Week 24[6] | 1.8% | 1.8% | |
| HIV-1 RNA ≥50 copies/mL at Week 48 (ISG) vs. Week 24 (DSG)[2] | 2% | 1% | 0.7 (-1.3 to 2.6) |
| HIV-1 RNA <50 copies/mL at Week 144[4][5] | 80.1% | 83.7% | |
| HIV-1 RNA ≥50 copies/mL at Week 144[4][5] | 2.7% | 4.8% | |

Table 2: Key Safety and Tolerability Data

| Parameter | Immediate Switch Group (DOR/3TC/TDF) | Delayed Switch Group (Baseline Regimen) |
|---|---|--|
| Adverse Events by Week 24 ^[1] | 68.9% | 52.5% |
| Treatment Discontinuation due to Adverse Events by Week 24 ^[1] | 2.5% | 0.4% |
| Mean Change in Fasting LDL-C at Week 24 (from boosted PI) ^{[2][3]} | -16.3 mg/dL | -2.6 mg/dL |
| Mean Change in Fasting non-HDL-C at Week 24 (from boosted PI) ^{[2][3]} | -24.8 mg/dL | -2.1 mg/dL |

Experimental Protocols

The DRIVE-SHIFT trial employed a robust and well-defined methodology to assess the non-inferiority of **doravirine**.

Study Design: A phase 3, randomized, multicenter, open-label, active-controlled, non-inferiority trial^{[2][3]}.

Participants: Adults with HIV-1 who were virologically suppressed (HIV-1 RNA < 40 copies/mL) for at least 6 months on a stable antiretroviral regimen, with no history of virologic failure^[6].

Randomization and Treatment: Participants were randomized 2:1 to either switch to a fixed-dose combination of DOR/3TC/TDF (100 mg/300 mg/300 mg) once daily at baseline (Immediate Switch Group) or to continue their baseline regimen and switch at week 24 (Delayed Switch Group)^{[1][6]}.

Endpoints:

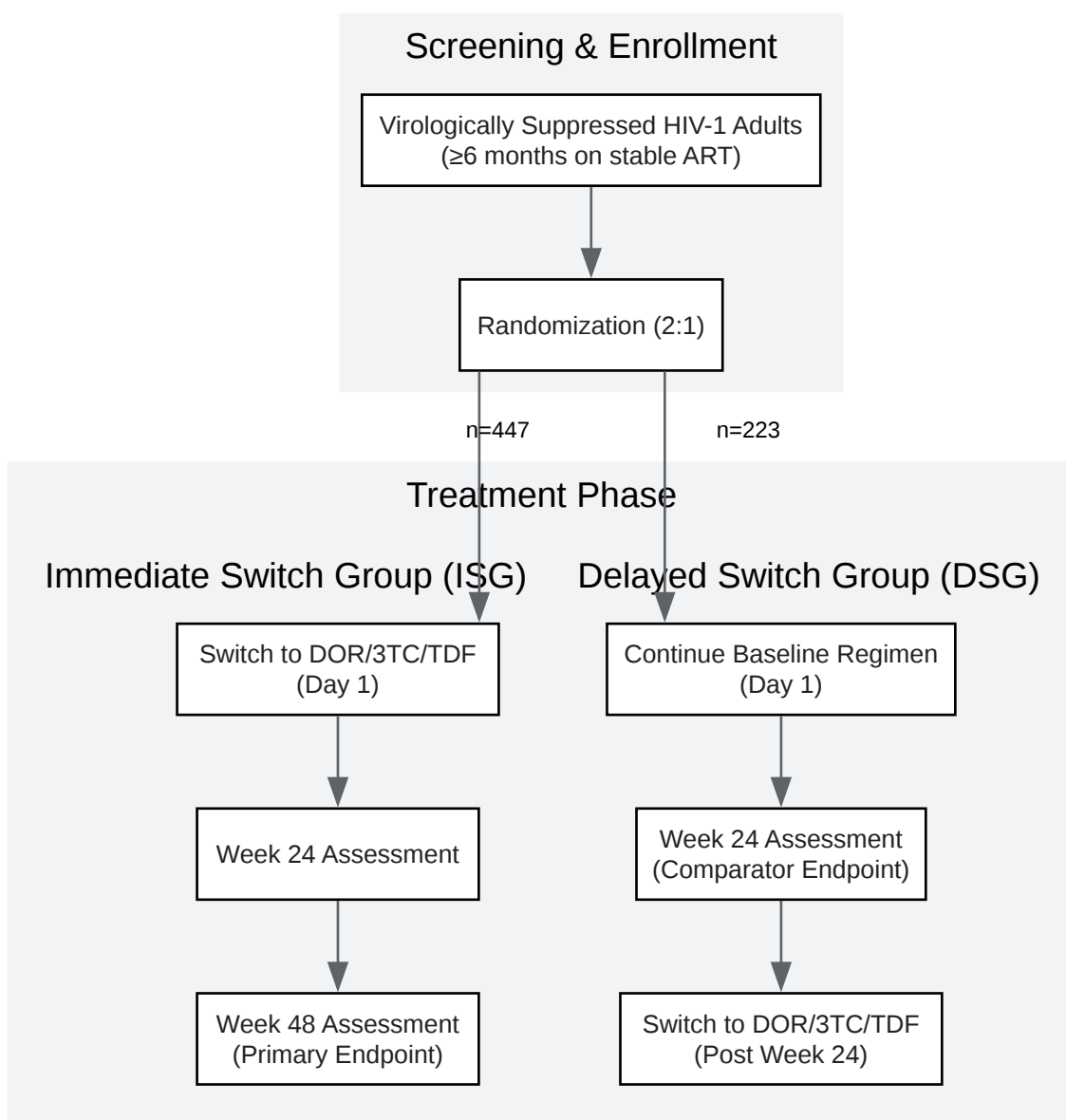
- **Primary Efficacy Endpoint:** The proportion of participants with HIV-1 RNA < 50 copies/mL at week 48 in the Immediate Switch Group compared to week 24 in the Delayed Switch Group, using the FDA Snapshot algorithm. The non-inferiority margin was set at -8%^{[1][8]}.

- Secondary Efficacy Endpoint: The proportion of participants with HIV-1 RNA \geq 50 copies/mL. The non-inferiority margin for this endpoint was 4%[\[8\]](#).
- Safety Endpoints: Included the incidence of adverse events, discontinuations due to adverse events, and changes in laboratory parameters, including fasting lipids[\[3\]](#).

Statistical Analysis: The primary efficacy analysis was based on a confidence interval approach for the difference in proportions between the two treatment groups[\[7\]](#).

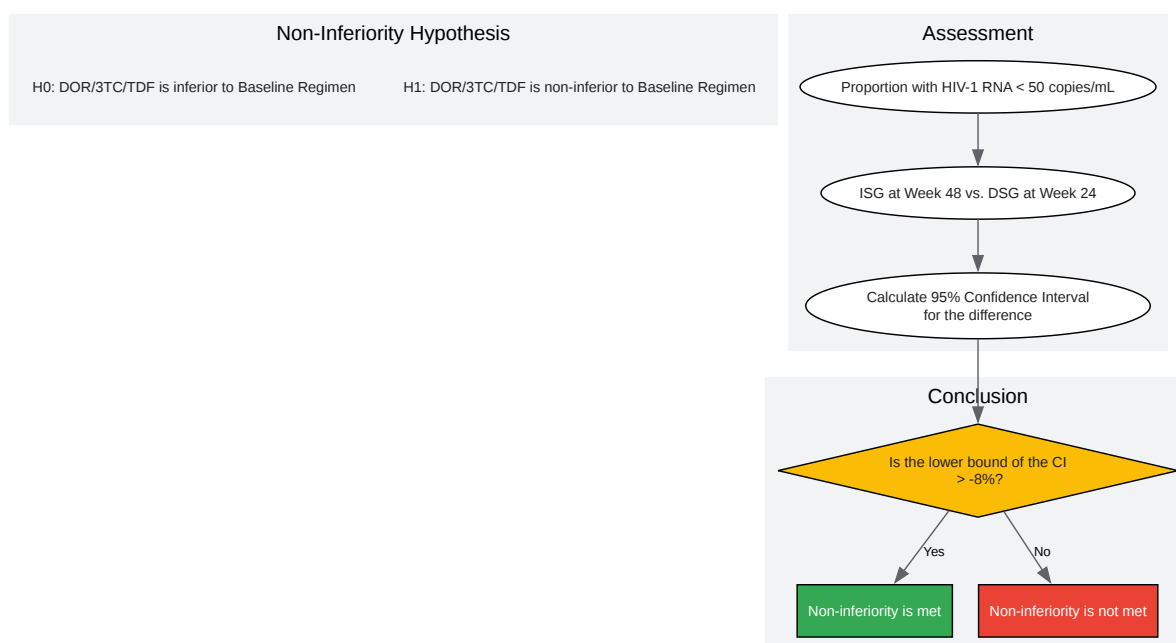
Visualizing the Study's Framework

To further elucidate the experimental design and the logic behind the non-inferiority assessment, the following diagrams are provided.



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Caption: Experimental workflow of the DRIVE-SHIFT trial.



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Caption: Logical framework for non-inferiority assessment.

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